Chemical structure and physical properties of Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate
Chemical structure and physical properties of Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate is a highly functionalized heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure incorporates three key features: a pyridine-2-carboxylic acid methyl ester (picolinate) core, a reactive bromomethyl group, and a difluoromethyl moiety. This unique combination of functional groups makes it a versatile building block for the synthesis of complex molecular architectures and novel therapeutic agents. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, while the difluoromethyl group is increasingly recognized as a valuable substituent for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The presence of a bromomethyl group provides a reactive handle for further chemical modification, enabling its use in the generation of compound libraries for high-throughput screening. This guide offers a comprehensive analysis of its chemical structure, physicochemical properties, a plausible synthetic route, reactivity profile, and its potential applications in modern drug development.
Section 1: Chemical Identity and Physicochemical Properties
Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate is a compound whose specific experimental data is not extensively reported in public literature, a common characteristic of novel research chemicals. However, its fundamental properties can be defined, and others can be reliably predicted based on its structure and the known characteristics of its constituent functional groups.
Table 1: Physicochemical Properties of Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate
| Property | Value / Description | Source / Basis |
| IUPAC Name | Methyl 3-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate | IUPAC Nomenclature |
| CAS Number | Not publicly available | - |
| Molecular Formula | C₉H₈BrF₂NO₂ | [3] |
| Molecular Weight | 280.07 g/mol | [3] |
| Physical State | Predicted: White to off-white solid | Analogy to similar substituted pyridines[4][5] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone); Insoluble in water | Structural analysis |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Stability | Predicted: Stable under inert atmosphere; sensitive to moisture and strong bases. Store in a cool, dry place. | General stability of brominated esters[6][7] |
Section 2: Synthesis and Structural Elucidation
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed through the following key steps:
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Difluoromethylation of a Pyridine Precursor: Introduction of the difluoromethyl group onto the pyridine ring is a critical step. This can be achieved using various modern fluorination techniques. For instance, a suitable precursor such as a 3-bromo-4-methylpicolinate could undergo a copper-mediated difluoromethylation reaction. Reagents like difluoromethyl phenyl sulfone are often employed in such transformations.[8]
-
Radical Bromination: The methyl group at the 3-position can be converted to the desired bromomethyl group via a radical bromination reaction. This is typically accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions.
-
Esterification: The picolinic acid can be converted to its methyl ester via Fischer esterification (refluxing in methanol with a catalytic amount of strong acid) or by reaction with a methylating agent like methyl iodide or diazomethane after converting the acid to its carboxylate salt. The order of these steps is crucial to avoid unwanted side reactions.
Below is a conceptual workflow for the synthesis:
Caption: A plausible synthetic route for the target compound.
Structural Elucidation: Predicted Spectroscopic Data
While experimental spectra are not available, the structure of Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate allows for the prediction of its key spectroscopic signatures.
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¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (~3.9 ppm), a singlet for the bromomethyl protons (~4.5-4.8 ppm), and a characteristic triplet for the difluoromethyl proton (-CHF₂) with a large coupling constant (J ≈ 55-60 Hz) in the range of 6.5-7.5 ppm. The two aromatic protons on the pyridine ring would appear as doublets in the aromatic region (7.5-8.5 ppm).
-
¹³C NMR: The spectrum would feature signals for the ester carbonyl (~165 ppm), the aromatic carbons, the difluoromethyl carbon (as a triplet due to C-F coupling), the bromomethyl carbon, and the methoxy carbon.
-
¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms of the -CHF₂ group would be observed, with a coupling constant matching that of the proton in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern (M+ and M+2 in a ~1:1 ratio) due to the presence of a bromine atom.
Section 3: Chemical Reactivity and Stability
The synthetic utility of Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate is derived from the distinct reactivity of its functional groups.
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The Bromomethyl Group: This is the most reactive site on the molecule for nucleophilic substitution. As a benzylic-type bromide, it is an excellent electrophile for Sₙ2 reactions. It will readily react with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce new functional groups or to link the picolinate core to other molecules. This reactivity is fundamental to its application as a building block.[4][9]
-
The Difluoromethyl Group: The -CHF₂ group is relatively inert under typical synthetic conditions. Its primary influence is electronic; the two fluorine atoms are strongly electron-withdrawing. A key feature in a biological context is the acidity of the C-H bond, which allows the -CHF₂ group to act as a lipophilic hydrogen bond donor.[10][11] This is a valuable property in drug design, as it can mimic the hydrogen bonding of hydroxyl or thiol groups while improving metabolic stability.[1][12]
-
The Picolinate System: The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The pyridine ring itself can undergo transformations, although it is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the substituents and the ring nitrogen.
Storage and Stability: As a reactive brominated compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place to prevent degradation.[6] It should be kept away from moisture, strong bases, and nucleophiles to avoid decomposition.
Section 4: Applications in Drug Development
The strategic value of Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate lies in its potential as a scaffold and building block for the creation of new chemical entities with therapeutic potential.
The Role of the Difluoromethyl Group
The introduction of a difluoromethyl group is a widely used strategy in medicinal chemistry to optimize lead compounds.[10] Its benefits include:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CHF₂ group resistant to oxidative metabolism. Replacing a metabolically labile group (like a methyl or methoxy group) with -CHF₂ can significantly increase a drug's half-life.[2]
-
Lipophilicity and Permeability: The -CHF₂ group increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve oral bioavailability.[1]
-
Bioisosterism: The difluoromethyl group can act as a bioisostere of a hydroxyl (-OH) or thiol (-SH) group. It can mimic their ability to act as hydrogen bond donors while offering improved pharmacokinetic properties.[11]
A Versatile Intermediate for Library Synthesis
The reactive bromomethyl handle allows for the rapid diversification of the picolinate core. By reacting Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate with a library of nucleophiles (e.g., various amines, phenols, or thiols), a large number of distinct compounds can be synthesized. This is a common strategy in the early phases of drug discovery to explore the structure-activity relationship (SAR) around a new scaffold.
The following diagram illustrates a conceptual workflow where this building block would be utilized in a drug discovery program.
Caption: From Building Block to Preclinical Candidate.
Section 5: Safety and Handling
Detailed toxicological data for this specific compound is not available. As with all reactive, halogenated organic compounds, it should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[6]
Conclusion
Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate is a strategically designed chemical intermediate with significant potential for application in organic synthesis and drug discovery. While specific experimental data for this compound is sparse, its chemical behavior can be reliably predicted from its structure. The combination of a reactive bromomethyl handle for derivatization and a bio-pertinent difluoromethyl group on a privileged picolinate scaffold makes it a valuable tool for medicinal chemists seeking to develop the next generation of therapeutic agents. Further exploration of its synthesis and reactivity will undoubtedly unlock its full potential in the creation of novel and effective pharmaceuticals.
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